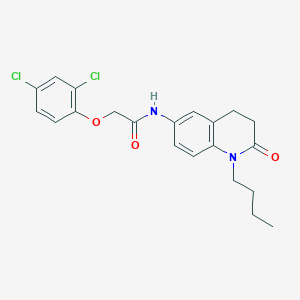
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H22Cl2N2O3 and its molecular weight is 421.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research into quinoline derivatives, such as the study by Karmakar et al. (2007), explores the structural aspects of amide-containing isoquinoline derivatives. This study highlights the formation of gels and crystalline salts upon treatment with mineral acids, indicating potential for creating varied forms of these compounds based on chemical treatment. The ability to form host–guest complexes with enhanced fluorescence emission points to applications in fluorescence microscopy and materials science (Karmakar, Sarma, & Baruah, 2007).
Synthesis Methodologies
The facile synthesis of complex quinoline derivatives, as demonstrated by King (2007), offers a pathway to efficiently produce compounds with potential therapeutic applications. This method involves a high yielding cyclisation process, indicating the chemical versatility and potential for modification of quinoline derivatives for specific applications (King, 2007).
Therapeutic Applications
An example of therapeutic research is the study by Ghosh et al. (2008), which investigates a novel anilidoquinoline derivative for its efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects, suggesting the potential for quinoline derivatives in antiviral therapies (Ghosh et al., 2008).
Antitumor Activity
Research into quinazolinone analogues, such as the work by Al-Suwaidan et al. (2016), evaluates the in vitro antitumor activity of these compounds. Certain derivatives have shown significant broad-spectrum antitumor activity, indicating the potential of quinoline and its derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Comparative Metabolism Studies
Studies on chloroacetamide herbicides and their metabolites, such as those conducted by Coleman et al. (2000), provide insight into the metabolism of related compounds in human and rat liver microsomes. Understanding the metabolic pathways of these compounds is crucial for assessing their safety and efficacy as therapeutic agents (Coleman et al., 2000).
Propiedades
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-2-3-10-25-18-7-6-16(11-14(18)4-9-21(25)27)24-20(26)13-28-19-8-5-15(22)12-17(19)23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEOZPBNVFBJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
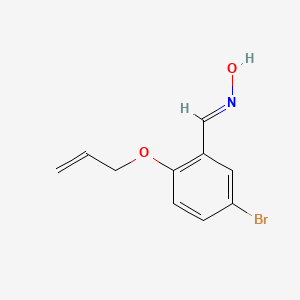
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2774092.png)
![2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2774093.png)

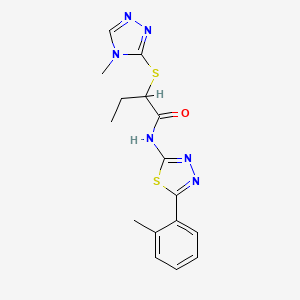
![Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2774096.png)
![N-[(oxolan-2-yl)methyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide](/img/structure/B2774098.png)
![7-chloro-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2774100.png)
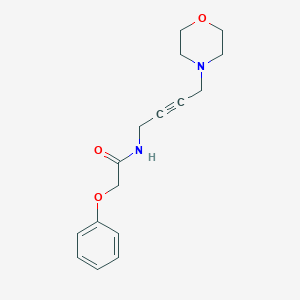

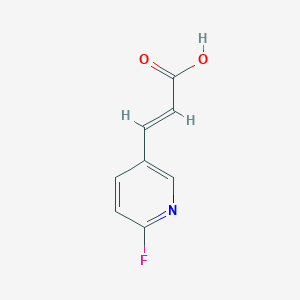
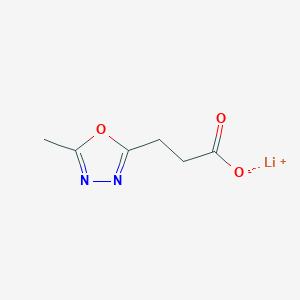
![6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2774111.png)

